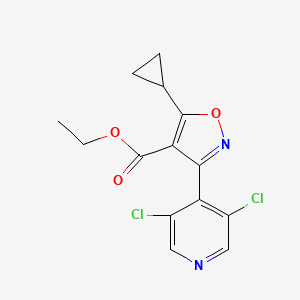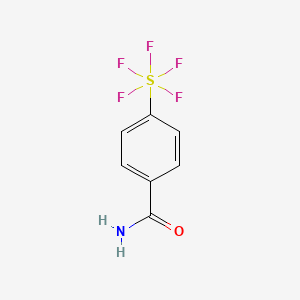
2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol
Overview
Description
2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is a complex organosilicon compound It features a silicon atom bonded to two methyl groups and a phenyl group, with a long chain containing multiple ether linkages and a terminal hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol typically involves the following steps:
Formation of the Silane Intermediate: The initial step involves the preparation of a silane intermediate. This can be achieved by reacting chlorodimethylphenylsilane with an appropriate nucleophile, such as an alkoxide, under anhydrous conditions.
Ether Linkage Formation: The next step involves the formation of the ether linkages. This can be done by reacting the silane intermediate with a diol, such as ethylene glycol, in the presence of a suitable catalyst, such as a Lewis acid.
Chain Extension: The chain is extended by repeating the ether linkage formation step with additional diol units until the desired chain length is achieved.
Hydroxylation: The final step involves the introduction of the terminal hydroxyl group. This can be done by reacting the terminal ether linkage with a hydroxylating agent, such as hydrogen peroxide, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for efficient and consistent production of the compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol can undergo oxidation to form a carbonyl group. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The carbonyl group formed from oxidation can be reduced back to the hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silicon atom in the compound can undergo substitution reactions with various nucleophiles, such as halides or alkoxides, to form new silicon-containing compounds.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Halides or alkoxides in the presence of a suitable catalyst, such as a Lewis acid.
Major Products
Oxidation: Formation of a carbonyl-containing compound.
Reduction: Regeneration of the hydroxyl group.
Substitution: Formation of new silicon-containing compounds with different substituents.
Scientific Research Applications
2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol has several scientific research applications:
Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties, such as enhanced thermal stability and mechanical strength.
Pharmaceuticals: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
Biology: The compound can be used as a probe to study the interactions between silicon-containing compounds and biological systems.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol involves its ability to interact with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other atoms, allowing it to participate in a wide range of chemical reactions. The ether linkages in the compound provide flexibility and stability, making it suitable for use in various applications.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-14-ol: Similar structure but with a different terminal group.
2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-16-ol: Similar structure but with a different chain length.
2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
Uniqueness
2,2-Dimethyl-3,3-diphenyl-4,7,10,13-tetraoxa-3-silapentadecan-15-ol is unique due to its specific combination of silicon, ether linkages, and a terminal hydroxyl group. This combination provides the compound with distinct chemical and physical properties, making it suitable for a wide range of applications in various fields.
Properties
IUPAC Name |
2-[2-[2-[2-[tert-butyl(diphenyl)silyl]oxyethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36O5Si/c1-24(2,3)30(22-10-6-4-7-11-22,23-12-8-5-9-13-23)29-21-20-28-19-18-27-17-16-26-15-14-25/h4-13,25H,14-21H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUACEQJBJMUQHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Azetidine, 1-[(4-fluorophenyl)sulfonyl]-](/img/structure/B1397809.png)



